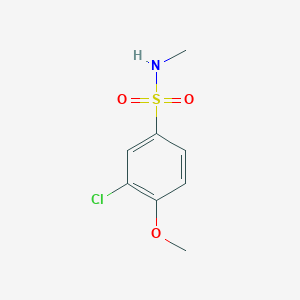

3-chloro-4-methoxy-N-methylbenzenesulfonamide

描述

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S. It is a derivative of benzenesulfonamide, featuring a chlorine atom at the 3-position, a methoxy group at the 4-position, and a methyl group attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-methylbenzenesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride as the starting material.

Reaction with Methylamine: The sulfonyl chloride is then reacted with methylamine in a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 3-Chloro-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride or sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: 3-Chloro-4-methoxybenzenesulfonic acid.

Reduction: 3-Chloro-4-methoxy-N-methylbenzylamine.

Substitution: Various substituted benzenesulfonamides.

科学研究应用

Based on the search results, here's a detailed overview of the scientific research applications of compounds related to "3-chloro-4-methoxy-N-methylbenzenesulfonamide":

Scientific Research Applications

While the search results do not directly focus on the specific compound "this compound," they do provide information on related benzenesulfonamides and their applications in chemistry, biology, medicine, and industry.

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide:

- Organic Synthesis: This compound is used as a building block in organic synthesis for creating more complex molecules.

- Biological Activity: It has been investigated for potential biological activities, including antibacterial and antifungal properties.

- Pharmaceutical Intermediate: It has been studied for its potential use as a pharmaceutical intermediate in synthesizing drugs that target specific enzymes or receptors.

- Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials with specific properties.

- Mechanism of Action: The chloro and fluoro substituents enhance its electrophilicity, enabling reactions with nucleophilic sites on enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor functions.

3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide:

- Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

- Material Science: Its structure can be used in designing new materials with specific properties like conductivity or fluorescence.

- Anticancer Properties: Research suggests that compounds with similar structures can exhibit anticancer activity. Thiophene derivatives, for example, have shown promising results in inhibiting cancer cell proliferation, with one study reporting an IC50 value of approximately 22.54μM against breast cancer cell lines (MCF7 and T47D) when tested against standard chemotherapeutic agents.

Aryl thiazolone–benzenesulfonamides:

- Carbonic Anhydrase IX Inhibition: These compounds have shown potential as inhibitors of carbonic anhydrase IX, an enzyme target .

- Anti-proliferative Activity: Some derivatives exhibited a significant inhibitory effect against triple-negative breast cancer cell lines and other breast cancer cell lines, with high selectivity against breast cancer cell lines .

- Apoptosis Induction: One derivative was able to induce apoptosis in MDA-MB-231 cells .

- Antibacterial and Anti-biofilm Activities: These compounds were evaluated for their antibacterial and anti-biofilm activities .

Nitrogen-containing molecules:

*Certain compounds bearing a 3-chloro group on the phenyl ring moiety exhibited potent PTP1B inhibitory activity .

*β-lactam hybrids were evaluated for their anti-inflammatory and anticancer activities . Some showed significant anti-inflammatory activity .

- Other synthesized compounds were evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

Synthesis Information

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves reacting 3-chloro-4-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed. The reaction usually occurs in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, optimized for higher yields and purity, often using continuous flow reactors and automated systems.

Tables

Because the query asked for data tables, here are two tables summarizing the data above:

Table 1: Applications of Benzenesulfonamide Derivatives

| Compound | Application |

|---|---|

| N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide | Organic synthesis |

| Antibacterial/antifungal properties | |

| Pharmaceutical intermediate | |

| 3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | Medicinal chemistry |

| Organic synthesis | |

| Material Science | |

| Aryl thiazolone–benzenesulfonamides | Carbonic anhydrase IX inhibition |

| Anti-proliferative activity | |

| Apoptosis induction |

Table 2: Biological Activity

| Compound | Target | Activity |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide | Enzymes or receptors | Inhibition of enzyme activity or modulation of receptor functions |

| 3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | Cancer cell lines (MCF7 and T47D) | Inhibition of cancer cell proliferation (IC50 ≈ 22.54μM) |

| Aryl thiazolone–benzenesulfonamides | Triple-negative breast cancer cell line (MDA-MB-231) | Significant inhibitory effect; induction of apoptosis |

| Carbonic anhydrase IX | Excellent enzyme inhibition (IC50 10.93–25.06 nM) | |

| Nitrogen-containing molecules | PTP1B | PTP1B inhibitory activity (IC 50 value of 0.63 μM) |

| β-lactam hybrids | Anti-inflammatory | Showed significant anti-inflammatory activity (IC 50-NO release = 6.24 μM and IC 50-cell viability = 123.47 μM) |

| Mycobacterium tuberculosis (M.tb) | Showed potent activity (MIC = 25 μg/mL) | |

| Moraxella catarrhalis (M.cat) | Showed potent activity (MIC = 1.5 μg/mL) |

作用机制

The mechanism by which 3-chloro-4-methoxy-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

相似化合物的比较

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is similar to other benzenesulfonamide derivatives, such as:

4-Methylbenzenesulfonamide: Lacks the chlorine and methoxy groups.

3-Chlorobenzenesulfonamide: Lacks the methoxy group.

4-Methoxybenzenesulfonamide: Lacks the chlorine atom.

Uniqueness: The presence of both the chlorine and methoxy groups on the benzene ring, along with the N-methyl substitution, makes this compound unique compared to its analogs. These substituents significantly influence its chemical reactivity and biological activity.

生物活性

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₀H₁₂ClN₁O₂S. Its structure features a chloro group, a methoxy group, and an N-methyl substitution on the benzenesulfonamide framework. These functional groups significantly influence its chemical reactivity and biological activity, particularly in drug design and development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thus disrupting normal biochemical pathways. This is particularly relevant in cancer research where enzyme inhibitors are sought for therapeutic applications.

- Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by inhibiting bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Antiproliferative Activity

Research has demonstrated that derivatives of sulfonamides, including this compound, possess significant antiproliferative effects against various cancer cell lines. For example:

- Cell Line Studies : In studies involving the MDA-MB-231 breast cancer cell line, certain analogs showed IC₅₀ values lower than those of established chemotherapeutic agents like etoposide. Specifically, related compounds with structural similarities exhibited IC₅₀ values around 30.4 μM against this cell line .

Antiviral Activity

Recent investigations have also explored the antiviral potential of related compounds. For instance:

- Hepatitis B Virus (HBV) : Compounds structurally related to this compound have shown promise as anti-HBV agents by enhancing intracellular levels of antiviral proteins such as APOBEC3G .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Amino group instead of methoxy | First sulfonamide antibiotic; historical significance |

| Trimethoprim | Contains diaminopyrimidine structure | Potent antibacterial activity; often combined with sulfonamides |

| 4-Aminobenzenesulfonamide | Lacks halogen substitution | Basic structure for many derivatives; less potent |

| N-Methyl-4-sulfamoylbenzene | Similar sulfonamide structure | Different solubility and reactivity patterns |

This table illustrates that while this compound shares features with these compounds, its unique substituents may enhance its biological activity.

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluated various benzenesulfonamide derivatives for their antiproliferative effects against multiple cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited higher potency compared to their non-substituted counterparts .

- Mechanistic Studies : Further research into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells .

属性

IUPAC Name |

3-chloro-4-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYLEXBBCVIISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。